molecular formula C22H20Cl2N2O3S B12500755 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide

Cat. No.: B12500755
M. Wt: 463.4 g/mol
InChI Key: NUBVPAPWWHZACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and dimethylphenyl precursors, followed by their sulfonylation and subsequent coupling with glycinamide. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide include other glycinamide derivatives with different substituents on the phenyl rings. Examples include:

  • N~2~-(3-bromophenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide
  • N~2~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide

Uniqueness

The uniqueness of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide lies in its specific combination of chlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20Cl2N2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C22H20Cl2N2O3S/c1-15-5-3-8-21(16(15)2)25-22(27)14-26(19-7-4-6-18(24)13-19)30(28,29)20-11-9-17(23)10-12-20/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

NUBVPAPWWHZACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.